molecular formula C17H22N2O4 B3756278 Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate

Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate

Cat. No.: B3756278
M. Wt: 318.4 g/mol
InChI Key: SOUWMPNKEJIFFI-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate is a quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate, often involves multi-step processes. One common method is the cyclocondensation of isatoic anhydride with ethyl acetoacetate, followed by subsequent functional group modifications . Another approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol .

Industrial Production Methods

Industrial production of quinoline derivatives typically employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium hydroxide, and various catalysts like NaHSO4·SiO2 . Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. Quinolines often exert their effects by binding to enzymes or receptors, inhibiting their activity, and disrupting biological processes. For instance, some quinoline derivatives inhibit HIV-1 integrase, preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxypropylamino group, for example, may enhance its solubility and bioavailability compared to other quinoline derivatives .

Properties

IUPAC Name

ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-3-22-12-6-7-15-13(10-12)16(18-8-5-9-20)14(11-19-15)17(21)23-4-2/h6-7,10-11,20H,3-5,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUWMPNKEJIFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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